molecular formula C13H12N2O4S B2416627 (E)-3-(1-(3-(thiophen-2-yl)acryloyl)azetidin-3-yl)oxazolidine-2,4-dione CAS No. 1904607-37-9

(E)-3-(1-(3-(thiophen-2-yl)acryloyl)azetidin-3-yl)oxazolidine-2,4-dione

Cat. No.: B2416627
CAS No.: 1904607-37-9
M. Wt: 292.31
InChI Key: RXUILNZUDJDQKN-ONEGZZNKSA-N
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Description

(E)-3-(1-(3-(thiophen-2-yl)acryloyl)azetidin-3-yl)oxazolidine-2,4-dione is a synthetic organic compound that features a complex structure with multiple functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-3-(1-(3-(thiophen-2-yl)acryloyl)azetidin-3-yl)oxazolidine-2,4-dione typically involves multi-step organic reactions. One common approach starts with the preparation of the thiophen-2-yl acrylate derivative, which is then subjected to a Michael addition with an azetidin-3-yl amine. The resulting intermediate undergoes cyclization to form the oxazolidine-2,4-dione ring. The reaction conditions often include the use of organic solvents, catalysts, and controlled temperatures to ensure the desired stereochemistry and yield.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions. The choice of reagents and solvents would also be tailored to ensure environmental and economic sustainability.

Chemical Reactions Analysis

Types of Reactions

(E)-3-(1-(3-(thiophen-2-yl)acryloyl)azetidin-3-yl)oxazolidine-2,4-dione can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl groups in the oxazolidine-2,4-dione ring can be reduced to form hydroxyl derivatives.

    Substitution: The azetidin-3-yl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be employed under basic or acidic conditions.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Hydroxyl derivatives.

    Substitution: Various substituted azetidin-3-yl derivatives.

Scientific Research Applications

(E)-3-(1-(3-(thiophen-2-yl)acryloyl)azetidin-3-yl)oxazolidine-2,4-dione has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects and as a lead compound in drug development.

    Industry: Utilized in the development of new materials with specific properties, such as conductivity or reactivity.

Mechanism of Action

The mechanism of action of (E)-3-(1-(3-(thiophen-2-yl)acryloyl)azetidin-3-yl)oxazolidine-2,4-dione depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The compound’s structure allows it to form specific interactions with these targets, influencing pathways involved in disease processes.

Comparison with Similar Compounds

Similar Compounds

    (E)-3-(1-(3-(thiophen-2-yl)acryloyl)azetidin-3-yl)oxazolidine-2,4-dione: can be compared with other azetidin-3-yl and oxazolidine-2,4-dione derivatives.

    Thiophene-containing compounds: These compounds share the thiophene ring and may exhibit similar electronic properties.

Uniqueness

  • The combination of the thiophene ring, azetidin-3-yl group, and oxazolidine-2,4-dione ring in a single molecule is unique and contributes to its diverse reactivity and potential applications.
  • The specific stereochemistry of the (E)-isomer may also impart unique biological activity compared to other isomers or related compounds.

Properties

IUPAC Name

3-[1-[(E)-3-thiophen-2-ylprop-2-enoyl]azetidin-3-yl]-1,3-oxazolidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12N2O4S/c16-11(4-3-10-2-1-5-20-10)14-6-9(7-14)15-12(17)8-19-13(15)18/h1-5,9H,6-8H2/b4-3+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RXUILNZUDJDQKN-ONEGZZNKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1C(=O)C=CC2=CC=CS2)N3C(=O)COC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C(CN1C(=O)/C=C/C2=CC=CS2)N3C(=O)COC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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